molecular formula C12H22N2O3 B1528106 tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1251015-74-3

tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No. B1528106
CAS RN: 1251015-74-3
M. Wt: 242.31 g/mol
InChI Key: QYBPHULJRAEWEO-UHFFFAOYSA-N
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Description

Tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.32 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-9(5-14)10(8)13/h8-10H,4-7,13H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and more, might be available in specialized chemical databases.

Scientific Research Applications

Synthesis of Complex Molecules

The compound tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can be used as an intermediate in the synthesis of complex molecules, particularly those with a bicyclic structure similar to tropane alkaloids. This is due to its bicyclic framework which can serve as a scaffold for further chemical modifications .

X-ray Crystallography Studies

The structural features of this compound make it suitable for single-crystal X-ray diffraction studies, which are essential for determining the three-dimensional molecular structure and configuration .

Biological Activity Research

Compounds with an azabicyclo[3.3.1]nonane core are structurally related to tropane alkaloids, which exhibit a wide range of biological activities. Therefore, tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate could be used in research exploring new pharmacologically active compounds .

Material Science Applications

Due to its unique chemical structure, this compound may find applications in material science research, where its properties could be utilized in the development of new materials or coatings with specific characteristics .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material for chromatographic analysis, helping to identify or quantify similar compounds within complex mixtures .

Chemical Synthesis Optimization

Researchers may use tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate to optimize chemical synthesis processes, such as improving yield or selectivity for desired products .

Drug Design and Development

The compound’s structure is conducive to drug design and development, particularly for targeting neurological receptors due to its similarity to natural alkaloids known to interact with these biological targets .

Custom Synthesis and Procurement

Finally, this compound can be used in custom synthesis services, providing researchers with tailored intermediates for their specific research needs .

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-9(5-14)10(8)13/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBPHULJRAEWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

CAS RN

1251015-74-3
Record name tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 3
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 4
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 5
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 6
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

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